molecular formula C10H19NO3 B13173763 tert-Butyl 2-amino-2-(oxolan-2-yl)acetate

tert-Butyl 2-amino-2-(oxolan-2-yl)acetate

Cat. No.: B13173763
M. Wt: 201.26 g/mol
InChI Key: AHZLPPCHKHBWSJ-UHFFFAOYSA-N
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Description

tert-Butyl 2-amino-2-(oxolan-2-yl)acetate is a chiral amino acid ester featuring a tert-butyl ester group and a tetrahydrofuran (oxolan-2-yl) substituent at the alpha position. This compound is structurally significant in organic synthesis and medicinal chemistry, where the tert-butyl group serves as a steric protecting moiety, enhancing stability against hydrolysis compared to smaller alkyl esters (e.g., ethyl or methyl) . The oxolane (tetrahydrofuran) ring introduces conformational rigidity and influences stereoelectronic properties, which can modulate interactions with biological targets or catalytic systems.

Properties

Molecular Formula

C10H19NO3

Molecular Weight

201.26 g/mol

IUPAC Name

tert-butyl 2-amino-2-(oxolan-2-yl)acetate

InChI

InChI=1S/C10H19NO3/c1-10(2,3)14-9(12)8(11)7-5-4-6-13-7/h7-8H,4-6,11H2,1-3H3

InChI Key

AHZLPPCHKHBWSJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C(C1CCCO1)N

Origin of Product

United States

Preparation Methods

The synthesis of tert-Butyl 2-amino-2-(oxolan-2-yl)acetate typically involves the reaction of tert-butyl bromoacetate with oxolane-2-amine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction . The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product.

Chemical Reactions Analysis

tert-Butyl 2-amino-2-(oxolan-2-yl)acetate undergoes various chemical reactions, including:

Scientific Research Applications

tert-Butyl 2-amino-2-(oxolan-2-yl)acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of biochemical pathways and enzyme mechanisms.

    Medicine: It serves as a precursor for the development of potential therapeutic agents.

    Industry: The compound is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-Butyl 2-amino-2-(oxolan-2-yl)acetate involves its interaction with specific molecular targets. The amino group in the compound can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the oxolane ring can participate in various biochemical reactions, modulating the activity of enzymes and other proteins .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

tert-Butyl 2-amino-2-(oxetan-3-yl)acetate (CAS 2171461-35-9)

  • Structural Differences : The oxetane (4-membered ring) replaces the oxolane (5-membered ring), introducing higher ring strain. This strain increases reactivity but may compromise metabolic stability compared to the more relaxed oxolane system .
  • Molecular Weight: 187.24 g/mol (C₉H₁₇NO₃), slightly higher than ethyl analogs due to the tert-butyl group.

Ethyl 2-amino-2-(oxolan-3-yl)acetate (CAS 87439-10-9)

  • Ester Group : The ethyl ester lacks the steric bulk of tert-butyl, making it more prone to hydrolysis under physiological or acidic conditions .
  • Substituent Position: The oxolan-3-yl group (vs.
  • Molecular Weight: 173.21 g/mol (C₈H₁₅NO₃), reflecting the smaller ethyl group.

tert-Butyl 2-(3-acetylamino-2-oxo-1,2-dihydro-1-pyridyl)acetate

  • The acetylamino group enhances hydrogen-bonding capacity, influencing solubility and target affinity .
  • Applications : Such derivatives are explored for bioactive molecule synthesis, leveraging the pyridyl moiety’s electronic effects.

General Comparison of Protecting Groups

  • tert-Butyl Esters vs. Silyl Ethers : Unlike tert-butyldimethylsilyl-protected compounds (e.g., in ), tert-butyl esters are cleaved under acidic rather than fluoride-mediated conditions, offering orthogonal deprotection strategies in multi-step syntheses .

Data Table: Key Properties of Compared Compounds

Compound Name Ester Group Heterocycle (Position) Molecular Weight (g/mol) Stability Profile
tert-Butyl 2-amino-2-(oxolan-2-yl)acetate tert-butyl Oxolane (2-yl) Not reported High (steric protection)
tert-Butyl 2-amino-2-(oxetan-3-yl)acetate tert-butyl Oxetane (3-yl) 187.24 Moderate (high ring strain)
Ethyl 2-amino-2-(oxolan-3-yl)acetate Ethyl Oxolane (3-yl) 173.21 Low (prone to hydrolysis)
tert-Butyl 2-(3-acetylamino...)acetate tert-butyl Pyridyl (1-yl) Not reported Moderate (aromatic stabilization)

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